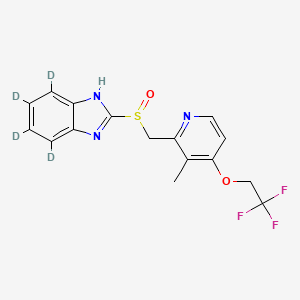

Lansoprazol-d4

Descripción general

Descripción

Lansoprazole-d4 is a deuterated form of lansoprazole, a proton pump inhibitor used to reduce gastric acid secretion. It is primarily used as an internal standard for the quantification of lansoprazole in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry . The deuterium atoms in lansoprazole-d4 replace hydrogen atoms, making it useful in pharmacokinetic studies and metabolic research.

Aplicaciones Científicas De Investigación

Lansoprazole-d4 has several scientific research applications, including:

Pharmacokinetic Studies: Used as an internal standard in the quantification of lansoprazole in biological samples to study its absorption, distribution, metabolism, and excretion.

Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of lansoprazole.

Analytical Chemistry: Employed in the development and validation of analytical methods for the detection and quantification of lansoprazole.

Biomedical Research: Used in studies related to gastric acid secretion and the treatment of acid-related disorders.

Mecanismo De Acción

Target of Action

Lansoprazole-d4, a deuterium-labeled variant of Lansoprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system located on the secretory surface of gastric parietal cells . This enzyme system is responsible for the final step in gastric acid production .

Mode of Action

Lansoprazole-d4 works by inhibiting the H+/K+ ATPase enzyme system , thereby reducing gastric acid secretion . This inhibition is selective and occurs at the final stage of the acid secretion process in the gastric parietal cells . The reduction in gastric acid secretion promotes healing in ulcerative diseases and is effective in treating gastroesophageal reflux disease (GERD) and other pathologies caused by excessive acid secretion .

Biochemical Pathways

The action of Lansoprazole-d4 affects several biochemical pathways. It has been found to cause calcium overload in MC3T3-E1 cells, leading to apoptosis . An inhibitor of the IP3R calcium release channel and the SOCE pathway effectively blocked the increase in calcium caused by Lansoprazole-d4, thus protecting cell viability .

Pharmacokinetics

Lansoprazole-d4 is rapidly absorbed and is approximately 97% bound in human plasma . The pharmacokinetics of Lansoprazole-d4 appear to be linear over the range from 15 to 60mg . Lansoprazole-d4 is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of Lansoprazole-d4’s action is the reduction of gastric acid secretion, which helps gastrointestinal ulcers heal, treats symptoms of GERD, eradicates Helicobacter pylori, and treats hypersecretory conditions such as Zollinger-Ellison Syndrome . It is also effective at promoting healing in ulcerative diseases and treating other pathologies caused by excessive acid secretion .

Action Environment

The action of Lansoprazole-d4 can be influenced by various environmental factors. For instance, severe hepatic failure can cause a significant decrease in clearance and an increase in the AUC and half-life of Lansoprazole-d4 . This is accompanied by modifications in the AUC of metabolites, but severe hepatic failure has minimal effect on accumulation of the drug after multiple administration .

Análisis Bioquímico

Biochemical Properties

Lansoprazole-d4 plays a crucial role in biochemical reactions by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. Lansoprazole-d4 interacts with various biomolecules, including enzymes like CYP3A4 and CYP2C19, which are involved in its metabolism. The interaction with these enzymes results in the formation of sulphone and hydroxylated metabolites .

Cellular Effects

Lansoprazole-d4 affects various types of cells, particularly those in the gastrointestinal tract. It influences cell function by inhibiting the proton pump, thereby reducing acid secretion. This reduction in acid secretion can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of gastric acid secretion can lead to changes in the expression of genes involved in acid production and regulation .

Molecular Mechanism

The molecular mechanism of lansoprazole-d4 involves the irreversible inhibition of the gastric H+/K+ ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. Lansoprazole-d4 binds to the enzyme, inhibiting its activity and thus reducing acid secretion. This binding interaction is crucial for the compound’s effectiveness in treating acid-related disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lansoprazole-d4 can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that lansoprazole-d4 can have lasting effects on cellular function, particularly in reducing gastric acid secretion. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of lansoprazole-d4 vary with different dosages in animal models. At lower doses, the compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, lansoprazole-d4 can cause toxic effects, including gastrointestinal disturbances and potential liver toxicity. These threshold effects are critical for determining the safe and effective dosage range for therapeutic use .

Metabolic Pathways

Lansoprazole-d4 is involved in several metabolic pathways, primarily in the liver. It is metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 into sulphone and hydroxylated metabolites. These metabolic pathways are essential for the compound’s elimination from the body and can influence its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, lansoprazole-d4 is transported and distributed through various mechanisms. It exhibits high bioavailability and is rapidly absorbed into the bloodstream. The compound is then distributed to the gastric parietal cells, where it exerts its inhibitory effects on the proton pump. Transporters and binding proteins play a role in its localization and accumulation within the target cells .

Subcellular Localization

Lansoprazole-d4 is primarily localized in the gastric parietal cells, where it targets the H+/K+ ATPase enzyme. This subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to the specific compartments within the parietal cells, ensuring its effectiveness in inhibiting acid secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole-d4 involves the incorporation of deuterium atoms into the lansoprazole molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent, such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Precursors: Using deuterated starting materials in the synthesis of lansoprazole can lead to the formation of lansoprazole-d4. This approach ensures the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of lansoprazole-d4 typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Lansoprazole-d4 undergoes various chemical reactions, including:

Oxidation: The oxidation of lansoprazole-d4 can lead to the formation of sulfone and sulfoxide derivatives.

Reduction: Reduction reactions can convert lansoprazole-d4 into its corresponding sulfide form.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Lansoprazole sulfone and lansoprazole sulfoxide.

Reduction: Lansoprazole sulfide.

Substitution: Various substituted benzimidazole derivatives.

Comparación Con Compuestos Similares

Lansoprazole-d4 is compared with other proton pump inhibitors (PPIs) such as:

Omeprazole: Another widely used PPI with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: Known for its longer half-life and different metabolic pathways compared to lansoprazole.

Rabeprazole: Exhibits faster onset of action and different potency levels.

Uniqueness

Lansoprazole-d4’s uniqueness lies in its deuterated form, which provides advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices.

List of Similar Compounds

- Omeprazole

- Pantoprazole

- Rabeprazole

- Esomeprazole

- Dexlansoprazole

Propiedades

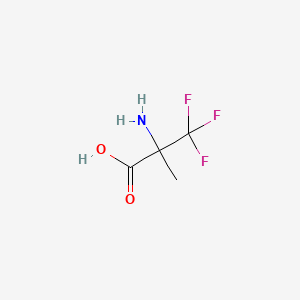

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662052 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934294-22-1 | |

| Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934294-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)